molecular formula C11H11ClO2S B13569009 1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one

1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one

Katalognummer: B13569009
Molekulargewicht: 242.72 g/mol
InChI-Schlüssel: IRTIRTBNGMLOPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one is an organic compound that features a chlorophenyl group, an oxetane ring, and a thioether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one typically involves the following steps:

    Formation of the oxetane ring: This can be achieved through cyclization reactions involving epoxides and nucleophiles.

    Introduction of the thioether linkage: This step often involves the reaction of a thiol with an appropriate electrophile.

    Attachment of the chlorophenyl group: This can be done through various coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one can undergo several types of chemical reactions:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The oxetane ring and thioether linkage could play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethane: Lacks the carbonyl group.

    1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-sulfone: Contains a sulfone group instead of a thioether.

Uniqueness

1-(4-Chlorophenyl)-2-(oxetan-3-ylthio)ethan-1-one is unique due to the combination of the oxetane ring, thioether linkage, and chlorophenyl group. This combination can impart unique chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H11ClO2S

Molekulargewicht

242.72 g/mol

IUPAC-Name

1-(4-chlorophenyl)-2-(oxetan-3-ylsulfanyl)ethanone

InChI

InChI=1S/C11H11ClO2S/c12-9-3-1-8(2-4-9)11(13)7-15-10-5-14-6-10/h1-4,10H,5-7H2

InChI-Schlüssel

IRTIRTBNGMLOPP-UHFFFAOYSA-N

Kanonische SMILES

C1C(CO1)SCC(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.